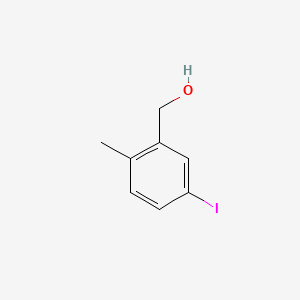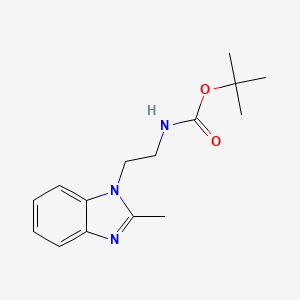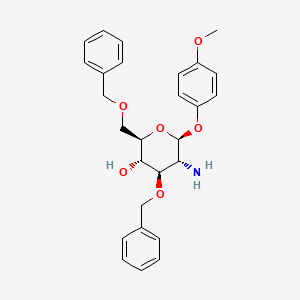
(5-Iodo-2-methylphenyl)methanol
Vue d'ensemble
Description
“(5-Iodo-2-methylphenyl)methanol” is a chemical compound with the CAS Number: 1260242-01-0 . It has a molecular weight of 248.06 . The IUPAC name for this compound is (5-iodo-2-methylphenyl)methanol . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for “(5-Iodo-2-methylphenyl)methanol” is 1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(5-Iodo-2-methylphenyl)methanol” is a solid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat .
Applications De Recherche Scientifique
Chemical Synthesis and Energy Technologies : Methanol, a component structurally related to (5-Iodo-2-methylphenyl)methanol, is used as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Its effective utilization in organic synthesis is important, as demonstrated in the N-methylation of amines using methanol (Sarki et al., 2021).
Biomembrane and Proteolipid Studies : Methanol significantly impacts lipid dynamics in biomembrane studies, influencing lipid transfer and flip-flop kinetics. Its use as a solubilizing agent in the study of transmembrane proteins/peptides has been shown to affect bilayer composition and stability (Nguyen et al., 2019).
Biological Production of Chemicals : Engineering methylotrophic Escherichia coli to convert methanol to metabolites highlights methanol's role as a substrate for biological chemical production. This research opens doors for using methanol in creating specialty chemicals, such as naringenin (Whitaker et al., 2017).
Methanol Synthesis and Applications : Methanol serves as a building block for complex chemicals like acetic acid, methyl tertiary butyl ether, and dimethyl ether. It's also a clean-burning fuel with potential for CO2 emission reduction (Dalena et al., 2018).
Catalysis and Chemical Reactions : The use of methanol in reactions like the Meerwein–Ponndorf–Verley reduction, and its role as a hydrogen transfer agent, demonstrates its versatility in catalytic processes (Pasini et al., 2014).
Methanol in Industrial Biotechnology : Methanol's role as a feedstock for bioproduction of fuels and chemicals is emphasized, showcasing its biotechnological applications. Advances in genetic engineering have expanded the potential of methanol-based processes (Schrader et al., 2009).
Methylotrophic Bacteria and Biotechnology : The use of methanol as a carbon source in methylotrophic bacteria like Methylobacterium extorquens has significant biotechnological applications. This includes the production of value-added products from methanol (Ochsner et al., 2014).
Safety and Hazards
The safety information for “(5-Iodo-2-methylphenyl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
(5-iodo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQOCDUTRABFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-2-methylphenyl)methanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)
![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)





![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)